molecular formula C10H10N2O2 B3139800 1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate CAS No. 477856-06-7

1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate

Cat. No.: B3139800
CAS No.: 477856-06-7
M. Wt: 190.2 g/mol
InChI Key: NRXOZCOKYSEUQV-UHFFFAOYSA-N
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Description

1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate is a heterocyclic compound that features an imidazole ring substituted with a hydroxy group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate typically involves the reaction of 4-methylphenyl-substituted imidazole with appropriate oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the hydroxy group at the 1-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can convert the hydroxy group back to a hydrogen atom.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 2-(4-methylphenyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxyimidazole: Lacks the 4-methylphenyl group, making it less hydrophobic.

    2-(4-methylphenyl)-1H-imidazole: Lacks the hydroxy group, affecting its hydrogen bonding capability.

    Imidazole N-oxides: Differ in the oxidation state of the nitrogen atom.

Uniqueness

1-hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-hydroxy-2-(4-methylphenyl)-3-oxidoimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-8-2-4-9(5-3-8)10-11(13)6-7-12(10)14/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXOZCOKYSEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C=CN2O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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